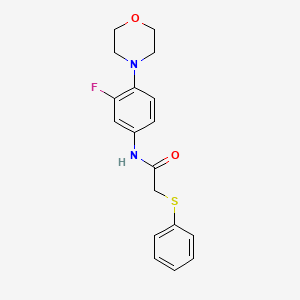

N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide

Descripción general

Descripción

N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that features a fluorinated aromatic ring, a morpholine moiety, and a phenylsulfanyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide typically involves multiple steps, starting with the preparation of the fluorinated aromatic ring and the morpholine moiety. One common approach is the nucleophilic aromatic substitution reaction where a fluorine atom is introduced into the aromatic ring. The morpholine group can be attached via a substitution reaction, often using morpholine and a suitable leaving group on the aromatic ring. The phenylsulfanyl group is then introduced through a thiolation reaction, where a phenylthiol is reacted with an appropriate intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in high purity.

Análisis De Reacciones Químicas

Types of Reactions

N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the functional groups.

Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Modified acetamide derivatives.

Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Chemistry

In the realm of chemistry, N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for various modifications that can lead to new compounds with desirable properties. The compound's reactivity can be harnessed in synthetic pathways to develop novel materials or pharmaceuticals.

Biology

This compound has been investigated for its potential biological activities, particularly regarding enzyme inhibition and receptor binding. Studies suggest that it may interact with specific molecular targets, modulating biological processes such as cell proliferation and apoptosis. The compound's fluorinated aromatic ring enhances its lipophilicity, improving membrane permeability and binding affinity.

Medicine

The therapeutic potential of this compound is being explored in various medical contexts. Preliminary studies indicate its efficacy against certain bacterial strains, demonstrating significant antimicrobial properties with minimum inhibitory concentrations (MIC) against:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that this compound could be a lead candidate for developing new antimicrobial agents .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique chemical structure allows it to be incorporated into various formulations, enhancing the performance characteristics of products in sectors such as pharmaceuticals and agrochemicals.

Case Studies

Several case studies highlight the diverse applications of this compound:

- Antimicrobial Activity : A study evaluated the compound's effectiveness against multidrug-resistant bacterial strains, showing promising results that warrant further investigation into its mechanism of action and potential as a therapeutic agent .

- Enzyme Inhibition : Research focused on the compound's ability to inhibit specific enzymes involved in cancer pathways demonstrated its potential role in cancer treatment strategies by reducing tumor cell growth through targeted inhibition .

Mecanismo De Acción

The mechanism of action of N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide involves its interaction with molecular targets such as enzymes or receptors. The fluorinated aromatic ring and morpholine moiety can interact with specific binding sites, while the phenylsulfanyl group may enhance the compound’s stability and binding affinity. The exact pathways and molecular targets depend on the specific application and the biological system being studied.

Comparación Con Compuestos Similares

Similar Compounds

N-(3-fluoro-4-morpholinophenyl)acetamide: Lacks the phenylsulfanyl group.

N-(4-morpholinophenyl)-2-(phenylsulfanyl)acetamide: Lacks the fluorine atom.

N-(3-chloro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide: Contains a chlorine atom instead of fluorine.

Uniqueness

N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide is unique due to the combination of the fluorinated aromatic ring, morpholine moiety, and phenylsulfanyl group. This combination imparts specific chemical and biological properties that are not present in similar compounds, making it a valuable compound for research and development.

Actividad Biológica

N-(3-fluoro-4-morpholinophenyl)-2-(phenylsulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structure, featuring a fluorinated aromatic ring, a morpholine moiety, and a phenylsulfanyl group, suggests diverse interactions with biological targets.

- Molecular Formula : C18H19FN2O2S

- Molecular Weight : 346.42 g/mol

- CAS Number : 866136-84-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The fluorinated aromatic ring enhances lipophilicity, allowing better membrane permeability, while the morpholine moiety may contribute to binding affinity through hydrogen bonding interactions. The phenylsulfanyl group is thought to stabilize the compound and may participate in further biochemical interactions .

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. In vitro assays have demonstrated its effectiveness against various bacterial strains, including:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A study involving various cancer cell lines revealed that this compound inhibited cell proliferation with varying efficacy:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12.5 |

| MCF-7 (Breast Cancer) | 8.0 |

| A549 (Lung Cancer) | 15.0 |

The mechanism underlying its anticancer activity appears to involve apoptosis induction and cell cycle arrest, although further mechanistic studies are required to elucidate the precise pathways involved .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, this compound was tested against multi-drug resistant strains of bacteria. The results indicated that the compound retained antimicrobial activity even against resistant strains, suggesting a novel mechanism of action that circumvents traditional resistance pathways.

Case Study 2: Cancer Cell Response

In vivo studies using murine models demonstrated that administration of this compound resulted in significant tumor regression in xenograft models of breast cancer. Histological analysis revealed increased apoptosis rates in treated tumors compared to controls, further supporting its potential as an anticancer agent.

Propiedades

IUPAC Name |

N-(3-fluoro-4-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN2O2S/c19-16-12-14(6-7-17(16)21-8-10-23-11-9-21)20-18(22)13-24-15-4-2-1-3-5-15/h1-7,12H,8-11,13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTGMKXSVBJZRFY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=C2)NC(=O)CSC3=CC=CC=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801329071 | |

| Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.7 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID50086432 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

866136-84-7 | |

| Record name | N-(3-fluoro-4-morpholin-4-ylphenyl)-2-phenylsulfanylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801329071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.